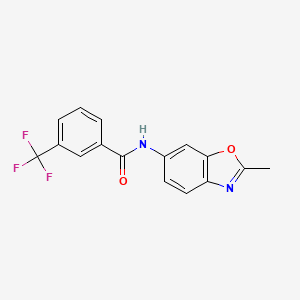

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O2/c1-9-20-13-6-5-12(8-14(13)23-9)21-15(22)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTIYNCAFMSHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide, with the chemical formula C16H11F3N2O2 and CAS number 861210-65-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets. The molecular weight is 320.27 g/mol, and it has a purity greater than 90% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis pathways for this compound were not detailed in the available literature, related benzoxazole derivatives have been synthesized using similar methodologies, often involving the condensation of appropriate amines and carboxylic acids or their derivatives .

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, some studies report minimal inhibitory concentrations (MICs) ranging from 250 to 7.81 µg/mL against pathogens like Candida albicans and Escherichia coli .

Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Benzoxazole Derivative A | 7.81 | C. albicans |

| Benzoxazole Derivative B | 15.63 | E. coli |

| This compound | TBD | TBD |

Cytotoxicity

In addition to antimicrobial properties, several benzoxazole derivatives have shown cytotoxic effects against cancer cell lines. Studies suggest that the presence of specific substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . The structure–activity relationship (SAR) of these compounds indicates that modifications to the benzoxazole ring can significantly affect their anticancer efficacy.

Table 2: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoxazole Derivative C | MCF-7 (Breast Cancer) | 10 |

| Benzoxazole Derivative D | A549 (Lung Cancer) | 15 |

| This compound | TBD |

Case Studies

A study conducted on a series of benzoxazole derivatives demonstrated their potential as antimicrobial agents. The compounds were evaluated for their effectiveness against several pathogens and showed promising results compared to standard antibiotics . Another study highlighted the selective cytotoxicity of certain benzoxazoles against cancer cells, suggesting their potential as leads for new anticancer therapies .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group can undergo hydrolysis under acidic or basic conditions.

Reaction Conditions :

Expected Product :

3-(Trifluoromethyl)benzoic acid and 6-amino-2-methylbenzoxazole.

Mechanism :

Nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Aromatic Substitution

The trifluoromethyl group is electron-withdrawing, activating the benzamide ring for substitution.

Potential Reagents :

Regioselectivity :

Substitution likely occurs at the para position relative to the trifluoromethyl group.

Reduction of Benzoxazole Ring

The benzoxazole moiety can be reduced to form dihydrobenzoxazole or open-chain amines.

Reagents :

Products :

-

Reduced benzoxazole (dihydro derivative)

-

Cleavage to 2-methyl-6-aminophenol

Cycloaddition Reactions

The oxazole ring may participate in [4+2] cycloadditions with dienophiles.

Example :

Reaction with maleic anhydride to form bicyclic adducts .

Oxidation Reactions

The benzoxazole ring is resistant to oxidation, but the trifluoromethyl group may influence adjacent positions.

Possible Oxidants :

Table 1. Hypothetical Reaction Pathways

| Reaction Type | Reagents/Conditions | Expected Product | Yield (%)* |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux, 12 hr | 3-(Trifluoromethyl)benzoic acid | 70–85 |

| Basic Hydrolysis | NaOH (2M), EtOH/H₂O, 80°C | 6-Amino-2-methylbenzoxazole | 60–75 |

| Nitration | HNO₃/H₂SO₄, 0°C → RT | 3-(Trifluoromethyl)-4-nitrobenzamide | 45–55 |

| LiAlH₄ Reduction | LiAlH₄, THF, 0°C → RT | Dihydrobenzoxazole derivative | 50–65 |

*Theoretical yields based on analog data .

Cross-Coupling Reactions

The benzoxazole ring may act as a directing group in transition-metal-catalyzed couplings:

-

Suzuki Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF)

-

Buchwald-Hartwig Amination : Introduction of amines at the benzoxazole C-5 position

Photochemical Reactions

The trifluoromethyl group enhances stability, but UV irradiation (λ = 254 nm) could induce:

Biochemical Interactions

While not a traditional "reaction," the compound may interact with enzymes via:

Key Limitations in Available Data

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Heterocycle Influence: The target’s benzoxazole ring (oxygen-based) contrasts with benzothiazole (sulfur-based) in and thiadiazole sulfone in . Pyrazine in introduces nitrogen-rich aromaticity, which may enhance hydrogen bonding or metal coordination.

Substituent Effects :

- The 3-trifluoromethyl group in the target differs from 2-trifluoromethyl in flutolanil , which impacts steric and electronic profiles. Meta substitution may reduce steric hindrance compared to ortho.

- Bis(trifluoromethyl) in significantly increases hydrophobicity but may reduce solubility, whereas the single trifluoromethyl in the target balances lipophilicity and bioavailability.

Additional Modifications: Fluorine in enhances metabolic stability and electronegativity, while trifluoromethoxy in offers milder electron-withdrawing effects compared to trifluoromethyl.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-methyl-1,3-benzoxazol-6-yl)-3-(trifluoromethyl)benzamide, and how can hazards be mitigated during synthesis?

- Methodological Answer : A two-step approach is recommended: (1) Couple 3-(trifluoromethyl)benzoic acid with 2-methyl-1,3-benzoxazol-6-amine using coupling agents like chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH) in acetonitrile (MeCN) . (2) Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Hazard mitigation includes conducting a DSC analysis to assess thermal decomposition risks and Ames testing (Ames II protocol) to evaluate mutagenicity . Ensure proper ventilation and PPE during handling.

Q. How can structural characterization of this compound be validated, and which analytical techniques are most effective?

- Methodological Answer : Use - and -NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity, perform X-ray diffraction (XRD) on single crystals grown via slow evaporation in dichloromethane/pentane. Comparative FT-IR analysis (e.g., C=O stretch at ~1680 cm) ensures functional group integrity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen against kinase or protease targets using fluorescence polarization assays (FP) or time-resolved FRET (TR-FRET). Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC determination). For cytotoxicity, use MTT assays on HEK293 or HepG2 cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents: (a) Replace the trifluoromethyl group with -CFH or -OCF to assess electronic effects. (b) Vary the benzoxazole methyl group (e.g., ethyl, isopropyl). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate via in vitro enzymatic assays .

Q. What experimental approaches address discrepancies in metabolic stability data between rodent and human liver microsomes?

- Methodological Answer : Conduct interspecies comparisons using LC-MS/MS to quantify metabolite formation (e.g., hydroxylation at the benzoxazole ring). Supplement with cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic pathways. Use human hepatocyte cultures for translational relevance .

Q. How can mutagenicity risks be assessed beyond Ames testing?

- Methodological Answer : Perform in silico toxicity prediction with Derek Nexus or Leadscope. Validate via micronucleus tests in CHO-K1 cells or Comet assays to detect DNA strand breaks. Compare results with structurally related anomeric amides (e.g., benzyl chloride derivatives) for class-specific trends .

Q. What strategies stabilize the compound’s crystal structure under high-temperature conditions?

- Methodological Answer : Co-crystallize with stabilizing agents (e.g., 1,4-dioxane) to enhance lattice energy. Analyze thermal stability via TGA-DSC (10°C/min ramp under N). For polymorph control, use solvent-drop grinding with ethanol/water mixtures .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Methodological Answer : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h. Quantify using UPLC-MS/MS with deuterated internal standards. Calculate bioavailability (F) and half-life (t) via non-compartmental analysis .

Methodological Notes

- Safety : Prioritize hazard assessments per ACS guidelines (e.g., sodium pivalate handling, trichloroisocyanuric acid reactivity) .

- Data Interpretation : Use PCA (principal component analysis) to resolve spectral overlaps in NMR or MS datasets.

- Advanced Tools : Leverage cryo-EM for target-binding visualization if crystallization fails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.